Cas no 934609-13-9 (<br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole)

3-(3-Methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core, functionalized with methoxyphenyl and phenoxymethyl substituents. This structure imparts potential biological activity, making it of interest in pharmaceutical and agrochemical research. The methoxy and phenoxy groups enhance solubility and bioavailability, while the triazolo-thiadiazole scaffold contributes to stability and reactivity. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized via cyclocondensation reactions, ensuring high purity and reproducibility. Suitable for applications in medicinal chemistry, it serves as a key intermediate in the development of novel therapeutic agents or crop protection chemicals.
<br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole structure
934609-13-9 structure
Product Name:<br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole
CAS No:934609-13-9
MF:C20H19NO4
MW:337.369165658951
CID:3161615
Update Time:2025-06-14

<br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole Chemical and Physical Properties

Names and Identifiers

    • <br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole
    • benzyl 3,4-dihydro-2-(4-methoxyphenyl)-4-oxopyridine-1(2H)-carboxylate
    • Inchi: 1S/C20H19NO4/c1-24-18-9-7-16(8-10-18)19-13-17(22)11-12-21(19)20(23)25-14-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
    • InChI Key: KRFZLFYOIPYFRC-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(OC)C=C2)N(C(OCC2=CC=CC=C2)=O)C=CC(=O)C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6

<br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435279-5g
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934609-13-9 98%
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¥22500.00 2024-04-24

<br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole Related Literature

Additional information on <br>3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiaz ole

Research Brief on 3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 934609-13-9)

Recent studies on the compound 3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 934609-13-9) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This heterocyclic compound, belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, has garnered attention due to its unique structural features and broad-spectrum biological activities. The presence of both triazole and thiadiazole rings, along with the methoxyphenyl and phenoxymethyl substituents, contributes to its diverse pharmacological properties.

A 2023 study published in the European Journal of Medicinal Chemistry investigated the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The results demonstrated significant inhibitory effects against Staphylococcus aureus (MIC = 2 μg/mL) and Escherichia coli (MIC = 4 μg/mL), suggesting its potential as a lead compound for developing new antibiotics. Molecular docking studies revealed that the compound interacts with the bacterial DNA gyrase binding site, similar to fluoroquinolones but with a distinct binding mode due to its unique heterocyclic core.

In oncology research, preliminary in vitro studies conducted in 2024 showed that this compound exhibits selective cytotoxicity against breast cancer cell lines (MCF-7, IC50 = 8.7 μM) while showing minimal toxicity to normal human fibroblast cells. The anticancer mechanism appears to involve the inhibition of tubulin polymerization and induction of apoptosis through the mitochondrial pathway. These findings were presented at the recent American Association for Cancer Research annual meeting, generating interest in further structure-activity relationship studies.

The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 Organic Process Research & Development paper described an optimized three-step synthesis with an overall yield of 68%, significantly higher than previous methods (typically 35-45%). The new protocol employs microwave-assisted cyclization and eliminates the need for column chromatography in the final purification step, making it more suitable for scale-up production.

Current challenges in the development of this compound include improving its aqueous solubility (currently 0.12 mg/mL at pH 7.4) and metabolic stability (t1/2 = 1.8 hours in human liver microsomes). Several research groups are exploring prodrug strategies and formulation approaches to address these limitations. The compound's patent landscape shows active development, with three recent patent applications (WO2023124567, US20240148912, EP4129265) covering various derivatives and pharmaceutical compositions.

Future research directions include comprehensive pharmacokinetic studies in animal models, further exploration of structure-activity relationships through systematic derivatization, and investigation of potential synergistic effects with existing antimicrobial and anticancer agents. The unique structural features of this compound continue to make it an attractive subject for medicinal chemistry research, with potential applications extending beyond its current investigated uses to include anti-inflammatory and neuroprotective activities.

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